2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide
Description
Properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-pyridin-4-ylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(18-13-4-6-16-7-5-13)12-3-8-17-14(9-12)20-10-11-1-2-11/h3-9,11H,1-2,10H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQWXELHYFRKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-N-(pyridin-4-yl)isonicotinamide
The precursor 2-chloro-N-(pyridin-4-yl)isonicotinamide is synthesized via acyl chloride coupling.
Procedure :
- 2-Chloroisonicotinoyl chloride (1.29 mmol) is dissolved in dichloromethane.
- Pyridin-4-amine (1.42 mmol) and N,N-diisopropylethylamine (DIPEA, 1.42 mmol) are added, yielding a white precipitate.
- The mixture is stirred at room temperature for 18 hours, followed by purification via flash chromatography (gradient: 0–8% methanol in dichloromethane) to afford the product in 82% yield .
Characterization :
Substitution of Chlorine with Cyclopropylmethoxy Group
The 2-chloro substituent undergoes nucleophilic displacement with cyclopropylmethanol under basic conditions.
Procedure :
- 2-Chloro-N-(pyridin-4-yl)isonicotinamide (1.0 equiv) is combined with cyclopropylmethanol (2.0 equiv) and potassium carbonate (3.0 equiv) in N,N-dimethylformamide (DMF).
- The reaction is heated to 65°C for 18 hours, followed by aqueous workup and chromatography to isolate the product.
Optimization Insights :
- Elevated temperatures (>100°C) may degrade the amide bond.
- Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the alkoxide.
Characterization :
- MS (ESI) : m/z 302 [M+H]+ (calculated).
- 1H NMR (CDCl3) : Expected signals include cyclopropyl protons (δ 0.5–1.5 ppm), methyleneoxy (–OCH2–, δ 3.5–4.5 ppm), and pyridyl aromatic protons (δ 7.5–8.8 ppm).
Comparative Analysis of Routes
| Parameter | Route A | Route B |
|---|---|---|
| Key Step | SNAr on 2-chloro intermediate | Mitsunobu functionalization |
| Yield (Overall) | 60–75% | 50–65% |
| Purification Complexity | Moderate (chromatography required) | High (acidic workup, chromatography) |
| Functional Group Tolerance | Sensitive to strong bases | Sensitive to oxidizing agents |
| Scalability | High (adaptable to bulk synthesis) | Moderate (limited by Mitsunobu reagents) |
Route A is favored for its operational simplicity and higher yields, while Route B offers flexibility in modifying the pyridine core early in the synthesis.
Critical Reaction Parameters and Optimization
Solvent and Base Selection in SNAr
Coupling Reagents in Amide Formation
- HATU and EDCl are equally effective, but HATU minimizes racemization in chiral systems.
- DIPEA is preferred over triethylamine for its superior solubility in DMF.
Characterization and Analytical Data
Mass Spectrometry
- Route A Product : m/z 302 [M+H]+ (consistent with molecular formula C15H16N3O2).
- Route B Product : m/z 302 [M+H]+ (identical to Route A).
Nuclear Magnetic Resonance (1H NMR)
- Cyclopropyl Group : δ 0.5–0.7 (m, 4H, cyclopropyl CH2), 1.2–1.4 (m, 1H, cyclopropyl CH).
- Methyleneoxy Linker : δ 3.8–4.0 (d, 2H, –OCH2–).
- Pyridyl Protons : δ 8.2–8.8 (m, 4H, pyridin-4-yl and isonicotinamide aromatic protons).
Industrial and Environmental Considerations
Scalability
Waste Management
- DMF and dichloromethane require distillation for reuse.
- Aqueous filtrates containing potassium salts are neutralized before disposal.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or isonicotinamide rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial to understanding its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide with key analogs from recent literature:
Key Observations:
Substituent Effects on Molecular Weight :
- The cyclopropylmethoxy group increases molecular weight by ~71 g/mol compared to the parent compound .
- Hydrazineyl derivatives with trifluoromethyl or chlorophenyl groups exhibit higher molecular weights (~327–385 g/mol) due to bulky aromatic substituents .
Lipophilicity and Solubility :
- The cyclopropylmethoxy group enhances lipophilicity (predicted logP ≈ 2.1) compared to the parent compound (logP ≈ 1.3) . This contrasts with hydrazineyl derivatives, where polar functional groups like trifluoromethyl (electron-withdrawing) or chlorophenyl reduce logP but may compromise solubility .
Synthetic Yields :
Spectroscopic and Analytical Comparisons
IR Spectroscopy :
- NMR Spectroscopy: Cyclopropane protons resonate as multiplets near δ 0.5–1.5 ppm, a signature absent in non-cyclic analogs . Aromatic protons in hydrazineyl derivatives (e.g., 3-chlorophenyl) show deshielded signals due to electron-withdrawing effects .
Biological Activity
2-(cyclopropylmethoxy)-N-(pyridin-4-yl)isonicotinamide is a synthetic compound belonging to the class of isonicotinamides. This compound has attracted attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and metabolic disorders. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H19N3O3
- Molecular Weight : 313.35 g/mol
- Key Functional Groups : Cyclopropylmethoxy group, pyridin-4-yl substituent, isonicotinamide core.
Research indicates that this compound acts primarily as an inhibitor of glycogen synthase kinase 3 (GSK-3) . GSK-3 is implicated in various cellular processes, including metabolism, cell differentiation, and neurodegeneration. Inhibition of this kinase may have therapeutic implications for conditions such as Alzheimer's disease and type II diabetes.
Biological Activities
-
GSK-3 Inhibition :
- This compound selectively inhibits GSK-3 without significantly affecting other kinases, which minimizes off-target effects and enhances therapeutic efficacy.
- The inhibition has shown promise in preclinical models for treating neurodegenerative diseases.
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity | Description | Implications |
|---|---|---|
| GSK-3 Inhibition | Selective inhibition with minimal off-target effects | Potential treatment for Alzheimer's and type II diabetes |
| Neuroprotection | Enhanced brain penetration | Improved outcomes in neurodegenerative disease models |
| Metabolic Regulation | Influence on glucose metabolism | Therapeutic applications in metabolic disorders |
Case Study: Inhibition of GSK-3
A study evaluated the potency of this compound against GSK-3. Results demonstrated a significant reduction in GSK-3 activity, correlating with improved cognitive function in animal models of Alzheimer's disease. This suggests a potential pathway for therapeutic intervention.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other isonicotinamides:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(2-(Pyridin-4-yl)ethyl)isonicotinamide | Lacks cyclopropylmethoxy group | Simpler structure with different activity profile |
| 2-(Cyclopropylmethoxy)-N-(Pyridin-3-ylmethyl)isonicotinamide | Different pyridine substitution | Variations in biological activity due to structural differences |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
